5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-hydroxypiperidin-1-yl)-(4-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11-3-5-13(6-4-11)15(21-9-7-14(23)8-10-21)16-17(24)22-18(25-16)19-12(2)20-22/h3-6,14-15,23-24H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWGFIHQTVDURG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC(CC4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a thiazole ring fused with a triazole moiety, which is known to exhibit various biological activities. The presence of the hydroxypiperidine and p-tolyl groups enhances its interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, analogs containing the 1,2,4-triazole moiety have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating low micromolar to nanomolar inhibitory activity against this pathogen .
| Compound | Target Pathogen | IC50 (μM) | Cytotoxicity (CC50 μM) |
|---|---|---|---|
| Compound A | M. tuberculosis | 5.3 | 13 |
| Compound B | E. coli | 10 | >100 |
The mechanism of action for compounds in this class typically involves inhibition of key enzymes or pathways essential for bacterial survival. For example, studies suggest that certain triazole derivatives may inhibit the synthesis of mycolic acids in M. tuberculosis, leading to bactericidal effects . Additionally, the interaction with specific protein targets has been explored using computational docking studies, revealing potential binding sites that could be exploited for drug design .
Anti-cancer Activity
Preliminary evaluations have also suggested anti-cancer properties for related compounds. For instance, compounds with similar structural features have been tested against various cancer cell lines and exhibited notable cytotoxic effects . The exact pathways through which these compounds exert their anti-cancer effects are still under investigation but may involve apoptosis induction and cell cycle arrest.
Case Studies
- Study on Tuberculosis Treatment : A recent study focused on a series of 1,2,4-triazole compounds demonstrated their ability to inhibit M. tuberculosis growth effectively while showing minimal cytotoxicity in mammalian cells . This study highlights the potential application of This compound as a lead compound for developing new antitubercular agents.
- Anti-cancer Screening : Another case study evaluated the anti-cancer activity of various thiazole and triazole derivatives against breast cancer cell lines. The results indicated significant growth inhibition at concentrations that did not affect normal cell viability . This supports further exploration into the therapeutic potential of this compound in oncology.
Scientific Research Applications
Biological Activities
The thiazolo[3,2-b][1,2,4]triazole derivatives have been reported to exhibit a range of biological activities:
- Anti-inflammatory Effects : Research indicates that compounds within this class can modulate inflammatory responses. For example, studies have shown that derivatives possess significant anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Properties : Several studies highlight the antimicrobial activity of thiazolo[3,2-b][1,2,4]triazole derivatives against various pathogens. This property is particularly useful in developing new antibiotics to combat resistant strains of bacteria .
- Anticonvulsant and Analgesic Activities : Compounds have demonstrated anticonvulsant effects in animal models. Their analgesic properties further support their potential use in pain management therapies .
- Antiproliferative Effects : The compound has shown promise in inhibiting cell proliferation in cancer cell lines. This property is crucial for developing new cancer therapies targeting specific tumor types .
Synthesis and Structural Modifications
The synthesis of 5-((4-Hydroxypiperidin-1-yl)(p-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step synthetic routes that allow for structural modifications to enhance bioactivity. Recent methodologies include:
- One-Pot Synthesis : Efficient synthetic routes have been developed that allow for the rapid assembly of complex thiazolo[3,2-b][1,2,4]triazole structures with high yields .
- Regioselective Synthesis : Advances in regioselective synthesis techniques enable the precise introduction of functional groups that can significantly alter the pharmacological profile of the compounds.
Case Studies
Several case studies illustrate the applications of this compound:
- In Vivo Studies : Animal models have demonstrated the efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives in reducing inflammation and pain associated with arthritis and other inflammatory conditions.
- Cancer Research : In vitro studies on various cancer cell lines have shown that these compounds can induce apoptosis and inhibit tumor growth through multiple pathways.
- Antimicrobial Testing : Clinical isolates have been tested against synthesized derivatives to evaluate their effectiveness as novel antimicrobial agents.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Solubility: The 4-hydroxypiperidinyl group in the target compound may enhance water solubility compared to non-polar analogs like the 4-methylpiperidinyl derivative .
- Synthetic Yields : Yields for thiazolo[3,2-b][1,2,4]triazole derivatives range from 53% to 71%, influenced by steric and electronic effects of substituents .
- Thermal Stability : High melting points (>250°C) are common in analogs with rigid aromatic substituents (e.g., 5f, 5d), whereas flexible aliphatic groups (e.g., piperidinyl) reduce melting points .
Physicochemical Property Analysis
- Hydrogen Bonding: The hydroxyl group at position 6 in the target compound likely increases hydrogen-bonding capacity, improving solubility over non-hydroxylated analogs (e.g., 6b ).
- Lipophilicity: The p-tolyl group may enhance membrane permeability compared to polar substituents (e.g., 4-chlorophenylamino in 5f ).
Q & A
Basic Research Questions
Q. What synthetic strategies are employed to construct the thiazolo[3,2-b][1,2,4]triazole core in analogs of this compound?
- Methodological Answer : The core is typically synthesized via cyclocondensation reactions. For example, hydrazine hydrate can react with ethyl oxalate derivatives to form pyrazole intermediates, followed by thiolation and cyclization using phosphorus oxychloride (POCl3) to yield fused triazole-thiadiazole systems . Multi-step protocols involving carboxylate ester intermediates and heterocyclic ring closure are critical for regioselectivity .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound and its intermediates?
- Methodological Answer :
- 1H NMR : To confirm substituent positions and hydrogen environments (e.g., aromatic protons, hydroxypiperidinyl groups) .
- IR Spectroscopy : Identifies functional groups like hydroxyl (-OH) and thione (C=S) stretches .
- Elemental Analysis : Validates purity and molecular formula .
- HPLC : Ensures intermediate purity before further reactions .
Q. How are intermediates purified during synthesis?
- Methodological Answer : Recrystallization from methanol or ethanol is commonly used to isolate solid intermediates. For polar byproducts, ice-cold water washes followed by filtration are effective . High-performance liquid chromatography (HPLC) is recommended for final purification .
Advanced Research Questions
Q. How can molecular docking studies guide the prediction of biological activity for this compound?
- Methodological Answer : Docking against enzyme targets (e.g., fungal 14α-demethylase lanosterol, PDB:3LD6) predicts binding affinities. Key steps include:
Protein Preparation : Remove water molecules and add hydrogens.
Ligand Optimization : Minimize energy using DFT (e.g., B3LYP/6-31G* basis set) .
Binding Site Analysis : Focus on hydrophobic pockets (e.g., p-tolyl group interactions) . Contradictions between docking scores and experimental IC50 values may arise due to solvation effects, requiring MD simulations for refinement .
Q. What strategies resolve discrepancies between computational predictions and experimental bioassay results?
- Methodological Answer :
- Solvent Correction : Include explicit solvent molecules in docking models to account for hydrogen bonding .
- Metabolite Screening : Test for phase I/II metabolites that may alter activity .
- Dose-Response Assays : Use MIC (Minimum Inhibitory Concentration) tests against fungal strains to validate antifungal predictions .
Q. How can computational reaction path searches optimize synthesis conditions?
- Methodological Answer : Tools like ICReDD’s quantum chemical reaction path searches identify transition states and intermediates. For example:
- Reaction Feasibility : Calculate activation energies for cyclization steps to avoid side reactions .
- Condition Screening : Predict optimal temperatures and solvents (e.g., toluene for Claisen-Schmidt condensations) .
Q. What role do substituents (e.g., hydroxypiperidine) play in modulating physicochemical properties?
- Methodological Answer :
- LogP Calculations : Hydroxypiperidine increases hydrophilicity, improving solubility but reducing membrane permeability .
- DFT Analysis : Electron-withdrawing groups (e.g., thiazole) enhance electrophilicity, favoring nucleophilic attack in enzyme inhibition .
- pKa Prediction : The hydroxyl group (pKa ~10) may participate in hydrogen bonding with catalytic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
